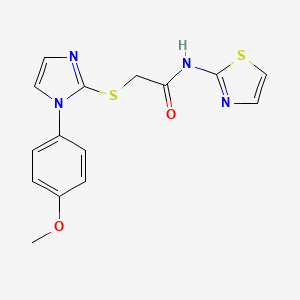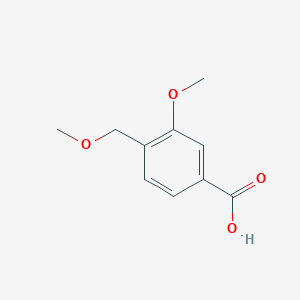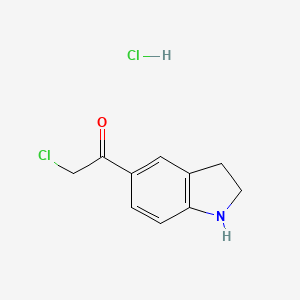
2-(2,4-Dichloro-phenyl)-pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichloro-phenyl)-pentan-1-ol, commonly known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP belongs to the family of chlorinated phenols and is a colorless, crystalline solid with a molecular formula of C11H13Cl2O.
Wirkmechanismus
The exact mechanism of action of DCPP is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various metabolic pathways in plants and microorganisms.
Biochemical and Physiological Effects:
DCPP has been shown to have both beneficial and detrimental effects on living organisms. In plants, it has been shown to increase growth and yield under certain conditions. However, it can also cause phytotoxicity and reduce plant growth and yield at higher concentrations. In animals, DCPP has been shown to have toxic effects on the liver and kidney at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
DCPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a wide range of applications. However, its potential toxicity and environmental impact need to be considered when working with this compound.
Zukünftige Richtungen
There are several areas of future research for DCPP. One area of interest is its potential use in the synthesis of new pharmaceuticals. Another area of research is the development of more effective and environmentally friendly pesticides based on DCPP. Additionally, more studies are needed to fully understand the mechanism of action and potential toxicity of DCPP on living organisms.
Synthesemethoden
DCPP can be synthesized through a multi-step process starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenylacetic acid, followed by the reduction of the carboxylic acid group to an alcohol group using a reducing agent such as lithium aluminum hydride. The final step involves the addition of a pentyl group to the alcohol group using a Grignard reagent.
Wissenschaftliche Forschungsanwendungen
DCPP has been extensively studied for its potential use as a fungicide, insecticide, and herbicide. It has shown promising results in controlling various plant diseases caused by fungi and bacteria. DCPP has also been studied for its use in the synthesis of other organic compounds, including pharmaceuticals.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c1-2-3-8(7-14)10-5-4-9(12)6-11(10)13/h4-6,8,14H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVFOQWFDNGQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-phenyl)-pentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide](/img/structure/B2426074.png)
![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2426075.png)
![3-bromo-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2426076.png)

![2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2426079.png)

![5-Chloro-7-methylimidazo[1,2-a]pyrimidine;hydrochloride](/img/structure/B2426082.png)


![6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazinyl]methyl}-7-methylchromen-2-one](/img/structure/B2426086.png)
![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)

![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)